molecular formula C18H18BrN3O2S2 B2460512 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate CAS No. 953001-96-2

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate

Cat. No.: B2460512
CAS No.: 953001-96-2
M. Wt: 452.39
InChI Key: HKGQEXKIDGPMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18BrN3O2S2 and its molecular weight is 452.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this bacterium.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, they have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Cellular Effects

Thiazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-bromothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQEXKIDGPMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.